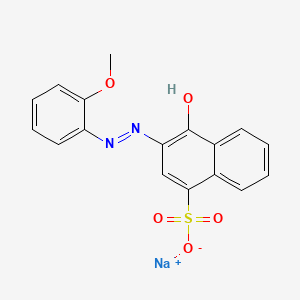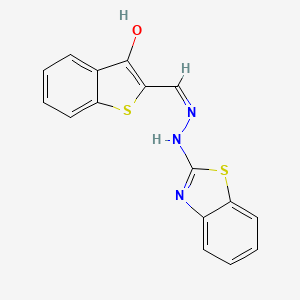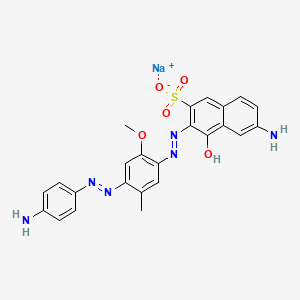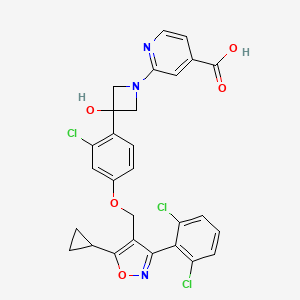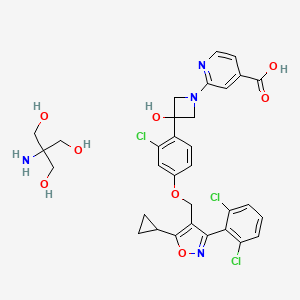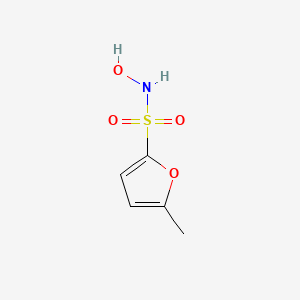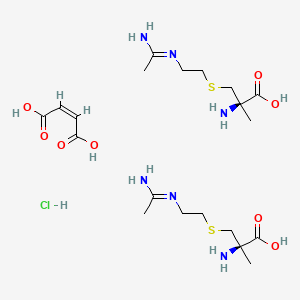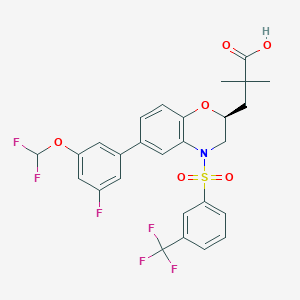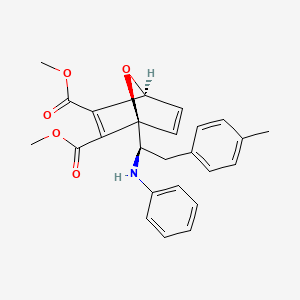
COH000
描述
COH000 是一种针对小泛素样修饰激活酶 (SUMO 激活酶) 的变构、共价、不可逆抑制剂。 这种化合物在抑制 SUMO 化修饰方面显示出巨大潜力,SUMO 化修饰是一种翻译后修饰过程,在各种细胞过程中发挥至关重要的作用,包括细胞周期进程、DNA 损伤修复和转录调控 .
科学研究应用
COH000 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
化学: this compound 用作工具化合物来研究 SUMO 化修饰及其抑制机制。
生物学: 在生物学研究中,this compound 用于研究 SUMO 化修饰抑制对细胞周期进程、DNA 损伤修复和转录调控的影响.
医学: this compound 已显示出作为治疗剂的潜力,用于治疗癌症,尤其是那些依赖 SUMO 化修饰来存活和增殖的癌症。
作用机制
COH000 通过共价且不可逆地结合到 SUMO 激活酶中的隐藏口袋来发挥作用。 这种结合导致酶发生构象变化,导致活性位点的拆卸和酶活性的抑制 。 This compound 的分子靶标包括 SUMO 激活酶的催化性含半胱氨酸结构域,该结构域对于酶的功能至关重要 .
生化分析
Biochemical Properties
COH000 plays a significant role in biochemical reactions, particularly in the inhibition of the SUMO E1 enzyme . This enzyme is responsible for the activation and transfer of the small ubiquitin-like modifier (SUMO) to target proteins, a process that is crucial for various cellular functions . This compound interacts with the SUMO E1 enzyme, leading to its suppression and degradation . The nature of this interaction is covalent and allosteric, meaning that this compound binds to a site on the enzyme that is distinct from the active site, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating the stability of target proteins and altering their ability to engage in interactions with other cellular proteins . Furthermore, this compound has been found to impact cell signaling pathways and gene expression . For instance, it has been observed to increase the expression of miR-34b and reduce c-Myc levels in lymphoma and colorectal cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the SUMO E1 enzyme . By binding to a cryptic pocket distinct from the active site, this compound induces a network of structural changes that lock the enzyme in an inactive conformation . These changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to enhance the degradation of the SUMO E1 enzyme, presumably due to a conformational change induced by the compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of the SUMOylation process, where it interacts with the SUMO E1 enzyme . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.
准备方法
合成路线和反应条件
COH000 的合成涉及针对 SUMO 激活酶活性位点以外的隐藏口袋。 该化合物设计为共价且不可逆地结合到这个口袋,从而导致酶活性的抑制 。this compound 的具体合成路线和反应条件是专有的,在现有文献中尚未完全公开。
工业生产方法
This compound 的工业生产方法没有得到广泛的记录。 鉴于其潜在的治疗应用,该化合物很可能是在严格的条件下使用先进的有机合成技术合成,以确保高纯度和功效 .
化学反应分析
反应类型
COH000 主要与 SUMO 激活酶发生共价结合反应。 这种结合通过阻止 SUMO-E1 硫酯键的形成来抑制酶的活性 .
常用试剂和条件
涉及 this compound 的合成和反应中使用的常用试剂包括各种有机溶剂和催化剂,它们促进与酶的共价结合。 这些反应的具体条件经过优化,以确保最大程度的功效和选择性 .
主要形成的产物
This compound 与 SUMO 激活酶反应形成的主要产物是不活化的酶复合物。 该复合物无法参与 SUMO 化修饰过程,从而抑制目标蛋白的翻译后修饰 .
相似化合物的比较
COH000 独特之处在于其能够共价且不可逆地结合到 SUMO 激活酶中的隐藏口袋,这是其他该酶抑制剂中没有观察到的特征。类似的化合物包括:
ML-792: 另一种 SUMO 激活酶的抑制剂,但它结合到 ATP 结合位点而不是隐藏口袋.
TAK-981: 一种可逆的 SUMO 激活酶抑制剂,它也靶向 ATP 结合位点.
属性
IUPAC Name |
dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINDDCTUCUSA-DFIYOIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes COH000 a unique inhibitor of SUMO E1?
A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []
Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?
A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []
Q3: How did researchers investigate these missing non-covalent interactions?
A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




